![molecular formula C18H18N4O4S B2517408 methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate CAS No. 1797893-45-8](/img/structure/B2517408.png)
methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a synthetic organic compound that has drawn significant attention in the scientific community for its potential applications across various fields, including chemistry, biology, medicine, and industry. This compound boasts a complex chemical structure, characterized by its pyrazolopyridopyrimidine core and benzoate ester functional group, which endows it with unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate, several synthetic routes can be employed. A common approach involves the condensation of 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine with benzenesulfonyl chloride, followed by esterification with methanol. The reaction typically occurs under mild conditions, utilizing a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the compound, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the benzoate ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, facilitated by nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
In Chemistry: The unique structure of methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds.
In Biology: The compound’s biological activity is being explored for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific biological targets, potentially modulating enzyme activity.
In Medicine: Researchers are investigating its potential as a lead compound for drug development, particularly for diseases where enzyme inhibition is therapeutic, such as cancer or inflammatory diseases.
In Industry: The compound’s reactivity and stability make it suitable for use in the manufacture of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. It is hypothesized to bind to active sites of enzymes, inhibiting their catalytic activity. This inhibition could occur through competitive or non-competitive binding, depending on the enzyme and the compound's affinity for the binding site.
類似化合物との比較
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate can be compared to other compounds with similar structural motifs, such as:
Methyl 4-((8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Lacks the 2-methyl group, altering its reactivity and biological activity.
Methyl 4-((2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Contains an additional methyl group, which may impact its interaction with molecular targets and overall stability.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications. As studies continue to uncover its properties and mechanisms, its utility is likely to expand, highlighting its importance in the realm of synthetic organic chemistry and beyond.
特性
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
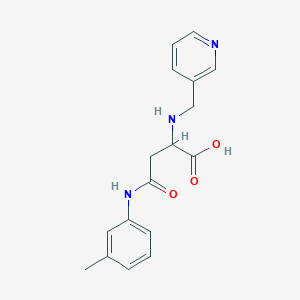
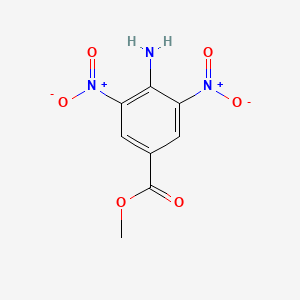
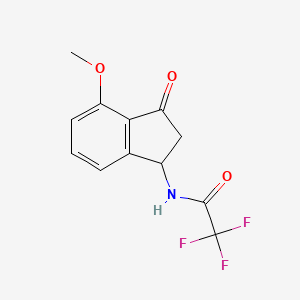

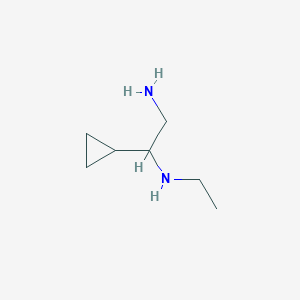

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

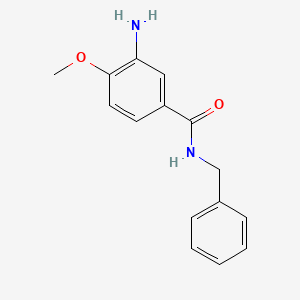
![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)
![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2517342.png)
![4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2517344.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
